4-Nitro-3-trifluoromethylphenol

Description

Propriétés

IUPAC Name |

4-nitro-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMBAFMCSYJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021788 |

Source

|

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] |

Source

|

| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5000 mg/L at 25 °C |

Source

|

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00133 [mmHg] |

Source

|

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to orange crystalline solid | |

CAS No. |

88-30-2 |

Source

|

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-3-(trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-4-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96W52A3IFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76 °C |

Source

|

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2), a key chemical intermediate and active agent with significant applications in agrochemical and pharmaceutical research. This document delves into the compound's core chemical and physical properties, molecular structure, and provides a detailed protocol for its synthesis. A significant focus is placed on elucidating its biological mechanism of action as a potent uncoupler of mitochondrial oxidative phosphorylation. Furthermore, its role as a structural motif in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Sorafenib, is explored. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction and Compound Identification

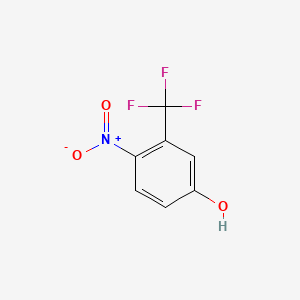

4-Nitro-3-(trifluoromethyl)phenol, also known as 3-Trifluoromethyl-4-nitrophenol (TFM), is an aromatic organic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the chemical and physical properties of the molecule, particularly the acidity of the phenolic hydroxyl group.

Historically, it is best known for its application as a selective lampricide to control the population of invasive sea lamprey (Petromyzon marinus) in the Great Lakes region.[1][2] However, its utility extends into the realm of organic synthesis, where it serves as a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethyl group is of particular interest in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Key Identifiers:

-

IUPAC Name: 4-nitro-3-(trifluoromethyl)phenol[5]

-

CAS Number: 88-30-2[5]

-

Molecular Formula: C₇H₄F₃NO₃[5]

-

Molecular Weight: 207.11 g/mol [5]

-

Synonyms: 3-Trifluoromethyl-4-nitrophenol, TFM, Lamprecide[5]

Physicochemical Properties and Structural Analysis

The compound typically appears as a yellow to orange crystalline powder.[5] Its physicochemical properties are quantitatively summarized in the table below.

Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)phenol

| Property | Value | Source(s) |

| Melting Point | 76-79 °C | [6] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [6] |

| Water Solubility | 5000 mg/L at 25 °C | [5] |

| pKa | 6.07 | [5] |

| Vapor Pressure | 0.00133 mmHg | [5] |

Molecular Structure

The structure of 4-Nitro-3-(trifluoromethyl)phenol is defined by the ortho- and para- substitution of the trifluoromethyl and nitro groups relative to the hydroxyl group on the benzene ring. This specific arrangement is crucial to its reactivity and biological activity.

Spectroscopic Analysis

A thorough structural confirmation relies on a combination of spectroscopic methods. While a comprehensive, publicly available spectral analysis with full peak assignments is scarce, the expected spectral features can be expertly inferred based on the known structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group will likely appear as a doublet, coupled to the meta proton. The proton ortho to the nitro group will also be a doublet, coupled to the same meta proton. The proton situated between the hydroxyl and trifluoromethyl groups will appear as a doublet of doublets (or a more complex multiplet) due to coupling with the other two aromatic protons. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals. The carbon bearing the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and hydroxyl groups will be deshielded and appear at lower field. The remaining aromatic carbons will have chemical shifts typical for substituted benzene rings.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

N-O stretch (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, for the nitro group.

-

C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Synthesis of 4-Nitro-3-(trifluoromethyl)phenol

The synthesis of 4-Nitro-3-(trifluoromethyl)phenol is most effectively achieved through the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This method provides good yields and a relatively pure product.

Diagram 1: Synthetic Pathway

Caption: Synthetic route from 3-(Trifluoromethyl)-4-nitroaniline to 4-Nitro-3-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis via Diazotization-Hydrolysis

This protocol is based on established methods for the conversion of aromatic amines to phenols.[7]

Materials:

-

3-(Trifluoromethyl)-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Xylene

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-(Trifluoromethyl)-4-nitroaniline in a mixture of deionized water and concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution with vigorous stirring. The rate of addition should be controlled to prevent the temperature from rising above 5 °C.

-

Stirring and Nitrite Quenching: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately one hour to ensure complete diazotization. Subsequently, add a small amount of urea to quench any excess nitrous acid.

-

Hydrolysis: In a separate, larger flask equipped with a reflux condenser and a dropping funnel, prepare a boiling mixture of xylene and an aqueous solution of copper (II) sulfate pentahydrate.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from the dropping funnel to the boiling xylene-copper sulfate mixture. The rate of addition should be controlled to maintain a steady reaction and avoid excessive foaming.

-

Reaction Completion and Work-up: After the addition is complete, continue to heat the mixture for an additional period to ensure complete hydrolysis. Cool the reaction mixture to room temperature.

-

Extraction and Purification: Separate the organic layer (xylene) and extract the aqueous layer with additional xylene. Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Remove the xylene by rotary evaporation to yield the crude product. The 4-Nitro-3-(trifluoromethyl)phenol can be further purified by crystallization from a suitable solvent system, such as a benzene or petroleum ether/benzene mixture.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium salt intermediate.

-

Use of Urea: Excess nitrous acid can lead to unwanted side reactions. Urea reacts with nitrous acid to form nitrogen gas, carbon dioxide, and water, effectively removing it from the reaction mixture.

-

Xylene-Copper Sulfate Mixture for Hydrolysis: The use of a boiling mixture of xylene and aqueous copper sulfate facilitates a controlled hydrolysis of the diazonium salt, often leading to higher yields and a purer product compared to simple aqueous hydrolysis.[8]

Biological Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biological activity of 4-Nitro-3-(trifluoromethyl)phenol, particularly its efficacy as a lampricide, stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[6] This process is central to cellular energy production (ATP synthesis).

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase complex.

4-Nitro-3-(trifluoromethyl)phenol, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolate anion becomes protonated. This neutral, lipid-soluble molecule can then diffuse back across the inner membrane into the matrix. Once in the alkaline environment of the matrix, it deprotonates, releasing a proton and effectively short-circuiting the proton gradient.[5]

This dissipation of the proton-motive force uncouples electron transport from ATP synthesis. The ETC continues to function, and oxygen consumption may even increase, but the energy generated is released as heat instead of being used to produce ATP. This leads to a severe depletion of cellular ATP, ultimately causing metabolic collapse and death in the target organism.[5]

Diagram 2: Mechanism of Mitochondrial Uncoupling

Caption: 4-Nitro-3-(trifluoromethyl)phenol (TFM) shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling ATP synthesis.

Applications in Drug Development and Medicinal Chemistry

The 4-nitro-3-(trifluoromethyl)phenyl moiety is a significant structural element in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and cellular uptake.[4][9]

A prominent example of the utility of a closely related scaffold is in the synthesis of Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10] The synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate .[1][10][11] This isocyanate is readily prepared from the corresponding aniline, which shares the same substitution pattern as 4-Nitro-3-(trifluoromethyl)phenol. This highlights the value of this substitution pattern in constructing complex, biologically active molecules.

Diagram 3: Role in Sorafenib Synthesis

Caption: The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key building block for the synthesis of the kinase inhibitor Sorafenib.

The broader class of nitrophenols with trifluoromethyl substitution serves as versatile intermediates. The nitro group can be readily reduced to an amine, which can then be further functionalized. The phenol group allows for ether linkages, and the aromatic ring itself can undergo various substitution reactions, making these compounds valuable starting points for the synthesis of diverse chemical libraries for drug discovery.[3]

Safety and Handling

4-Nitro-3-(trifluoromethyl)phenol is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[6] When heated to decomposition, it emits toxic vapors of nitrogen oxides and hydrogen fluoride.[5]

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

For handling the powder, a dust mask or respirator is recommended.[6]

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a molecule of significant scientific and commercial interest. Its well-defined mechanism of action as a mitochondrial uncoupler has made it an effective tool for pest control. Beyond this application, its chemical structure, featuring the influential trifluoromethyl and nitro groups, positions it as a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this compound in their respective fields.

References

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate,Sorafenib intermediate. Chemical LAND. [Link]

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. National Center for Biotechnology Information (PMC). [Link]

-

The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]

-

The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

3-Trifluoromethyl-4-nitrophenol (TFM) is the primary lampricide and is... ResearchGate. [Link]

-

4-Nitro-3-trifluoromethylphenol. PubChem. [Link]

-

Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. [Link]

-

N-(3-Trifluoromethylphenyl)-4-nitroaniline. MDPI. [Link]

-

Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. The Royal Society of Chemistry. [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. The Royal Society of Chemistry. [Link]

-

Exploring Flow Procedures for Diazonium Formation. National Center for Biotechnology Information (PMC). [Link]

- CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.

Sources

- 1. bjgenuine.com [bjgenuine.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ニトロ-3-(トリフルオロメチル)フェノール 99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sorafenib synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview of 4-Nitro-3-(trifluoromethyl)phenol, a versatile chemical compound with significant applications in pharmaceuticals, agrochemicals, and environmental management. As a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for professionals in research and development.

Chemical Identity and Nomenclature

4-Nitro-3-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical properties that make it a valuable intermediate and active ingredient.

-

IUPAC Name : 4-nitro-3-(trifluoromethyl)phenol[5]

Common Synonyms : The compound is known by several names in literature and commerce, which is critical for researchers to recognize when conducting literature reviews and sourcing materials.

-

α,α,α-Trifluoro-4-nitro-m-cresol[4]

Physicochemical Properties

The physical and chemical properties of 4-Nitro-3-(trifluoromethyl)phenol are fundamental to its handling, reactivity, and application. The trifluoromethyl group significantly enhances lipophilicity and biological activity, while the nitro and hydroxyl groups provide key reactive sites.[1]

| Property | Value | Source(s) |

| Molecular Weight | 207.11 g/mol | [1][3][5] |

| Appearance | Light orange to yellow crystalline powder/solid | [1][2][5] |

| Melting Point | 76 - 81 °C | [1][2][5] |

| Boiling Point | 135 - 138 °C at 0.01 mm Hg | [1][2] |

| Water Solubility | 5000 mg/L at 25 °C | [5][7] |

| pKa | 6.07 | [5] |

Synthesis Pathway

A common industrial synthesis route for 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of an aniline precursor followed by hydrolysis. This method provides a reliable pathway to obtain a pure product with good yields.[8]

Causality in Experimental Choices : The choice of 3-(Trifluoromethyl)-4-nitro-aniline as the starting material is strategic, as the amino group is readily converted into a diazonium salt. The subsequent hydrolysis step, performed in a boiling mixture of xylene and aqueous copper sulfate, is critical for efficiently replacing the diazonium group with a hydroxyl group to form the phenol.[8] The use of a xylene-copper sulfate mixture enhances the yield and provides better reaction control.[8]

Workflow: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol

Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.

Detailed Protocol (Based on Patent Literature)

This protocol is an illustrative summary and should be adapted with full laboratory safety precautions.

-

Preparation of Diazonium Salt : a. Prepare a solution of 3-(trifluoromethyl)-4-nitro-aniline in water and concentrated sulfuric acid.[8] b. Cool the solution to approximately 5°C in an ice bath. c. Slowly add an aqueous solution of sodium nitrite while vigorously stirring. Maintain the temperature at 5°C for one hour.[8] d. Add a small amount of urea to destroy any excess nitrite.[8]

-

Hydrolysis : a. In a separate reaction vessel, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[8] b. Add the prepared diazonium salt solution dropwise to the boiling xylene-copper sulfate mixture over one hour.[8]

-

Product Isolation : a. After the reaction is complete, the organic layer (xylene) contains the desired product. b. The 4-Nitro-3-(trifluoromethyl)phenol can be recovered through standard organic chemistry techniques such as extraction, washing, and solvent evaporation. c. Further purification can be achieved by crystallization from a benzene or pet ether/benzene mixture.[2]

Key Applications

The compound's unique structure makes it a crucial building block and active agent in several fields.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the acidity of the phenolic proton and influences the molecule's reactivity and biological interactions.

Caption: Major application areas of 4-Nitro-3-(trifluoromethyl)phenol.

-

Agrochemicals : It serves as a vital intermediate in creating effective herbicides and insecticides.[1][7] Its most notable use is as the active ingredient TFM (Lamprecide), a piscicide used to control invasive sea lamprey populations in the Great Lakes region.[5][6][9]

-

Pharmaceuticals : The compound is a building block in the synthesis of drugs, particularly those with antibacterial and antifungal properties.[1][7] The trifluoromethyl group often enhances metabolic stability and membrane permeability of the final drug product.

-

Material Science : It is explored for creating advanced polymers and coatings that require high thermal and chemical resistance.[1]

-

Analytical Chemistry : It is used as a reagent in certain analytical methods for the detection and quantification of various substances.[1]

Mechanism of Action: The Lampricide TFM

As a lampricide, TFM's efficacy relies on a specific toxicological mechanism that is more potent in sea lampreys than in other fish species.[6]

-

Primary Mechanism : TFM acts as an uncoupler of oxidative phosphorylation.[6] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

-

Selective Toxicity : Sea lampreys have a lower capacity for detoxifying TFM compared to other fish. This metabolic difference allows for a concentration to be used that is lethal to lamprey larvae while having a minimal impact on non-target species.[6][9] At a concentration of 50 μM, TFM dissociates oxidative phosphorylation by 22% in lamprey liver mitochondria, a significant disruption to their energy production.[6]

Safety, Toxicity, and Handling

4-Nitro-3-(trifluoromethyl)phenol is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment (PPE).[10][11]

GHS Hazard Classification :

-

Acute Toxicity (Oral, Dermal, Inhalation) : Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[3][7][10]

-

Skin Irritation : Category 2 (Causes skin irritation).[3][7][10]

-

Eye Irritation : Category 2 (Causes serious eye irritation).[3][7][10]

-

Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation).[3][7][10]

Handling and Storage Protocol :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[11]

-

Respiratory Protection : If dust or aerosols may be generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[3][11]

-

-

Handling : Avoid breathing dust, vapor, or mist. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]

-

First Aid :

When heated to decomposition, it emits toxic vapors of nitrogen oxides and hydrogen fluoride.[5][7]

References

-

4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. NIST WebBook. [Link]

-

4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. PubChem. [Link]

- Preparation of 3-trifluoromethyl-4-nitrophenol.

-

What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol). Great Lakes Inter-Tribal Council. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 3. 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2 [sigmaaldrich.com]

- 4. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [guidechem.com]

- 8. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 9. glitc.org [glitc.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

The Lampricide's Legacy: A Technical Guide to 4-Nitro-3-trifluoromethylphenol

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-trifluoromethylphenol, a molecule of significant historical and continued importance in environmental science and chemical synthesis. Initially developed as a selective piscicide for the control of the invasive sea lamprey in the Great Lakes, its unique chemical properties have also positioned it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This document delves into the discovery and history of 4-Nitro-3-trifluoromethylphenol, its physicochemical properties, detailed synthesis protocols, its mechanism of action as a potent uncoupler of oxidative phosphorylation, metabolic pathways, and modern analytical techniques for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Introduction

4-Nitro-3-trifluoromethylphenol, often referred to as TFM, is a substituted phenol characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This unique combination of functional groups imparts a range of chemical and biological activities that have been harnessed for specific applications. While its most prominent role has been as a key tool in the management of aquatic invasive species, its utility as a chemical building block continues to be explored. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, while the nitro and phenol moieties offer reactive sites for further chemical modification, making it a versatile precursor in organic synthesis.[1][2]

This guide will provide an in-depth exploration of 4-Nitro-3-trifluoromethylphenol, from its historical roots to its contemporary applications, offering a technical resource for professionals in the chemical and biological sciences.

Discovery and History: A Tale of Selective Toxicity

The story of 4-Nitro-3-trifluoromethylphenol is intrinsically linked to the ecological crisis in the North American Great Lakes in the mid-20th century. The invasion of the parasitic sea lamprey (Petromyzon marinus) had a devastating impact on the native fish populations, particularly lake trout.[3][4] In response, an extensive search for a selective toxicant that could target sea lamprey larvae in their stream habitats with minimal harm to other aquatic organisms was initiated.

After screening over 6,000 chemical compounds, 3-trifluoromethyl-4-nitrophenol (TFM) was identified in the 1950s as the most promising candidate.[4][5] Its remarkable selectivity was a pivotal discovery. The first successful field trials were conducted in 1958, marking the beginning of a sea lamprey control program that has been instrumental in the recovery of the Great Lakes fishery.[4][6] The development and continued use of TFM represent a landmark achievement in the application of chemical science to address a complex ecological challenge.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-Nitro-3-trifluoromethylphenol is essential for its safe handling, formulation, and application.

| Property | Value | Reference |

| CAS Number | 88-30-2 | [1][7] |

| Molecular Formula | C7H4F3NO3 | [1][7] |

| Molecular Weight | 207.11 g/mol | [7] |

| Appearance | Yellow crystalline powder | [1][8] |

| Melting Point | 78-81 °C | [1][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| IUPAC Name | 4-nitro-3-(trifluoromethyl)phenol | [7] |

Synthesis of 4-Nitro-3-trifluoromethylphenol

The synthesis of 4-Nitro-3-trifluoromethylphenol is a multi-step process that typically starts from precursors containing the trifluoromethylbenzene scaffold. The most common and patented method involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis.[2][9]

Synthesis from 3-(Trifluoromethyl)-4-nitroaniline

This process involves two key steps: the formation of a diazonium salt from 3-(trifluoromethyl)-4-nitroaniline, followed by its hydrolysis to the corresponding phenol.

-

Diazotization:

-

Dissolve 3-(trifluoromethyl)-4-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.[2]

-

-

Hydrolysis:

-

In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.

-

The cold diazonium salt solution is then added dropwise to this boiling mixture. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.[2]

-

-

Work-up and Purification:

-

After the addition is complete, the reaction mixture is cooled.

-

The organic layer containing the product is separated.

-

The 4-Nitro-3-trifluoromethylphenol can then be isolated and purified by techniques such as distillation or crystallization from a suitable solvent like a pet ether/benzene mixture.[8]

-

Caption: Synthesis workflow of 4-Nitro-3-trifluoromethylphenol.

Applications

Piscicide for Sea Lamprey Control

The primary and most well-known application of 4-Nitro-3-trifluoromethylphenol is as a lampricide (or piscicide) for the control of sea lamprey in the Great Lakes basin.[6][7] It is applied to streams and rivers where sea lamprey larvae reside. The chemical's effectiveness is highly dependent on water chemistry, with its toxicity being influenced by pH and alkalinity.[6] This requires careful calculation of dosage to ensure efficacy against lamprey larvae while minimizing harm to non-target species.

Intermediate in Chemical Synthesis

4-Nitro-3-trifluoromethylphenol is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethyl group can enhance the biological activity and physicochemical properties of the final product.[2]

-

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including those with potential antimicrobial, antiviral, or anti-inflammatory properties.[1] For instance, it can be a precursor to compounds like flutamide, a non-steroidal antiandrogen drug.[10]

-

Agrochemicals: In the agrochemical sector, it is used in the formulation of pesticides and herbicides.[1][2] The presence of the trifluoromethyl group is a common feature in many modern agrochemicals.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The selective toxicity of 4-Nitro-3-trifluoromethylphenol towards sea lamprey is attributed to its function as an uncoupler of oxidative phosphorylation.[4][9]

In cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force is then used by ATP synthase to produce ATP. Uncouplers like TFM are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[11][12][13] This "short-circuits" the link between the electron transport chain and ATP synthesis. The cell continues to consume oxygen and burn fuel, but the energy is released as heat instead of being captured in ATP. This leads to a rapid depletion of energy reserves and ultimately, cell death.[9]

Caption: Mechanism of TFM as an uncoupler of oxidative phosphorylation.

Metabolism

The metabolic fate of 4-Nitro-3-trifluoromethylphenol varies among different species, which is a key factor in its selective toxicity. In fish, the primary detoxification pathway is glucuronidation, a phase II metabolic reaction where UDP-glucuronosyltransferase (UDPGT) enzymes conjugate the phenolic hydroxyl group with glucuronic acid.[14][15] This process increases the water solubility of the compound, facilitating its excretion.

Sea lampreys have a significantly lower capacity for TFM glucuronidation compared to many other fish species.[14] This reduced ability to detoxify and eliminate the compound leads to its accumulation to toxic levels. Other potential metabolic pathways include sulfation, N-acetylation, glutathione conjugation, and reduction of the nitro group.[15]

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring TFM concentrations in environmental samples and for quality control in its synthesis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of 4-Nitro-3-trifluoromethylphenol.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid) in an isocratic elution.[6]

-

Detection: UV detector set at a wavelength of 274 nm.[6]

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of known standards. The concentration in the sample is then determined by comparing its peak area to the calibration curve.[6]

Caption: General workflow for HPLC analysis of TFM.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for the analysis of TFM in complex matrices and at trace levels. Due to the polarity of the phenolic group, derivatization is often required to improve chromatographic performance.

-

Derivatization: The phenolic hydroxyl group can be derivatized, for example, by methylation with diazomethane, to increase its volatility.

-

GC Column: A non-polar or semi-polar capillary column is typically used for separation.

-

Ionization: Electron ionization (EI) is commonly employed.

-

Detection: A mass spectrometer is used to detect and quantify the derivatized TFM based on its characteristic mass-to-charge ratio.

Conclusion

4-Nitro-3-trifluoromethylphenol stands as a testament to the power of targeted chemical design in addressing significant ecological problems. Its discovery and application as a selective lampricide were instrumental in the restoration of the Great Lakes ecosystem. Beyond this critical role, its unique chemical structure has established it as a valuable intermediate in the synthesis of a variety of bioactive molecules. A comprehensive understanding of its synthesis, mechanism of action, metabolism, and analytical determination is essential for its continued responsible use and for unlocking its potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed technical overview to support researchers and scientists in their work with this important compound.

References

-

Birceanu, O., McClelland, G. B., Wang, Y. S., Brown, J. C. L., & Wilkie, M. P. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 153(3), 342-349. [Link]

-

PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). TFM (piscicide). Retrieved from [Link]

- Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. (U.S. Patent No. 3,251,889).

-

Great Lakes Fishery Commission. (n.d.). Lampricides and Sea Lamprey Control. Retrieved from [Link]

-

Applegate, V. C., Howell, J. H., Moffett, J. W., Johnson, B. G. H., & Smith, M. A. (1961). Use of 3-trifluormethyl-4-nitrophenol as a selective sea lamprey larvicide. Great Lakes Fishery Commission Technical Report No. 1. [Link]

-

U.S. Geological Survey. (1961). Use of 3-trifluormethyl-4-nitrophenol as a selective sea lamprey larvicide. Retrieved from [Link]

-

Bills, T. D., & Johnson, D. A. (2003). Development of a pH/alkalinity treatment model for applications of the lampricide TFM to streams tributary to the Great Lakes. U.S. Geological Survey. [Link]

-

Boogaard, M. A., Bills, T. D., & Johnson, D. A. (2003). Acute toxicity of the lampricide 4-nitro-3-(trifluoromethyl)phenol to the mussel (Obovaria subrotunda), its host (Percina maculata), and a surrogate mussel species (Obovaria olivaria). Environmental Toxicology and Chemistry, 43(6), 1423-1430. [Link]

-

Clifford, A. M., Ede, J. D., & Wilkie, M. P. (2014). The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 159, 18-26. [Link]

-

Kane, A. S., D. D. Coffey, and W. H. Gingerich. (1995). UDP-Glucuronyltransferase Kinetics for 3-Trifluoromethyl-4-nitrophenol (TFM) in Fish. Transactions of the American Fisheries Society 124(2), 217-222. [Link]

-

Great Lakes Fishery Commission. (n.d.). Lampricides and Sea Lamprey Control. Retrieved from [Link]

-

Newton, I. G., Newton, K. M., & Docker, M. F. (2018). Assessing Off‐Target Cytotoxicity of the Field Lampricide 3‐trifluoromethyl‐4‐nitrophenol Using Novel Lake Sturgeon Cell Lines. Environmental Toxicology and Chemistry, 37(12), 3046-3056. [Link]

-

Li, W., et al. (2018). Metabolism of a sea lamprey pesticide by fish liver enzymes part A: identification and synthesis of TFM metabolites. Analytical and Bioanalytical Chemistry, 410(5), 1489-1501. [Link]

-

Wilkie, M. P., et al. (2018). Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss). Aquatic Toxicology, 202, 1-9. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Retrieved from [Link]

-

Allen, J. L., & Hunn, J. B. (1977). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish. Journal of the Association of Official Analytical Chemists, 60(3), 629-631. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

-

CUTM Courseware. (n.d.). Uncouplers of Oxidative Phosphorylation. Retrieved from [Link]

-

Pietrobon, D., & Caplan, S. R. (1986). Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms. Biochemistry, 25(24), 7690-7696. [Link]

-

Wikipedia. (n.d.). Uncoupler. Retrieved from [Link]

-

Birceanu, O., Sorensen, A. L., Henry, M., & Wilkie, M. P. (2009). the effects of lampricide 3-trifluoromethyl-4-nitrophenol toxicity on the gills of larval sea lamprey and non-target rainbow trout and lake sturgeon. Wilfrid Laurier University. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 6. analytical methods. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6934. [Link]

-

MDPI. (n.d.). N-(3-Trifluoromethylphenyl)-4-nitroaniline. Retrieved from [Link]

-

Agrochemicals Technology. (n.d.). The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 3-trifluoromethyl-4-nitrophenol. AERU. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (EP0019388A1).

- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (EP0004447A2).

-

U.S. Geological Survey. (2020). Development and evaluation of an improved TFM formulation for use in feeder stream treatments. Retrieved from [Link]

-

REABIC. (2023). Laboratory and field comparisons of TFM bar formulations used to treat small streams for larval sea lamprey. Retrieved from [Link]

-

Canadian Journal of Fisheries and Aquatic Sciences. (n.d.). Next-generation lampricides: a three-stage process to develop improved control tools for invasive sea lamprey. Retrieved from [Link]

-

Great Lakes Fishery Commission. (2007). Research to Guide the Use of Lampricides for Controlling Sea Lamprey. Retrieved from [Link]

-

Science.gov. (n.d.). lampricide 3-trifluoromethyl-4-nitrophenol tfm: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Trifluoromethyl-4-nitrophenol (TFM) is the primary lampricide and is.... Retrieved from [Link]

Sources

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 10. Multifunctional Enzymes in Microbial Secondary Metabolic Processes | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolmolchem.com [biolmolchem.com]

- 14. aquaticpath.phhp.ufl.edu [aquaticpath.phhp.ufl.edu]

- 15. Metabolism of a sea lamprey pesticide by fish liver enzymes part A: identification and synthesis of TFM metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Nitro-3-trifluoromethylphenol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Nitro-3-trifluoromethylphenol, a compound of significant interest in the development of pharmaceuticals and agrochemicals.[1] As a substituted phenol, its unique electronic and structural characteristics, imparted by the strongly electron-withdrawing nitro and trifluoromethyl groups, are readily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction: The Chemical Significance of 4-Nitro-3-trifluoromethylphenol

4-Nitro-3-trifluoromethylphenol is a yellow crystalline solid with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol .[2][3] Its utility as a synthetic intermediate is largely dictated by the interplay of its functional groups. The phenolic hydroxyl group provides a reactive site for further chemical modification, while the nitro and trifluoromethyl substituents significantly influence the reactivity and electronic properties of the aromatic ring. A thorough spectroscopic characterization is therefore paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of 4-Nitro-3-trifluoromethylphenol.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Nitro-3-trifluoromethylphenol.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the analyte and should not have signals that overlap with those of the analyte.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[5]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument tuning and matching procedures.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Nitro-3-trifluoromethylphenol is expected to show signals corresponding to the aromatic protons and the phenolic hydroxyl proton.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.4 | d | 1H | Proton ortho to -NO₂ |

| H-6 | ~7.4 | dd | 1H | Proton ortho to -OH |

| H-5 | ~7.2 | d | 1H | Proton meta to -NO₂ |

| OH | Variable (typically 5-7) | br s | 1H | Phenolic hydroxyl |

Interpretation:

The aromatic region of the spectrum is particularly informative. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deshields the aromatic protons, causing them to resonate at downfield chemical shifts.[5]

-

H-2: This proton is ortho to the nitro group and meta to the trifluoromethyl group. The powerful deshielding effect of the adjacent nitro group results in the most downfield signal. It appears as a doublet due to coupling with H-6.

-

H-6: Positioned ortho to the hydroxyl group and meta to the nitro group, this proton is less deshielded than H-2. Its signal is a doublet of doublets due to coupling with both H-2 and H-5.

-

H-5: Being ortho to the trifluoromethyl group and meta to the hydroxyl group, this proton experiences a moderate deshielding effect. It appears as a doublet due to coupling with H-6.

-

OH Proton: The chemical shift of the phenolic proton is often variable and concentration-dependent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[6] A useful technique to confirm this signal is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[6]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~155 | Carbon bearing the -OH group |

| C-4 | ~145 | Carbon bearing the -NO₂ group |

| C-3 | ~130 (q) | Carbon bearing the -CF₃ group |

| C-2 | ~128 | Aromatic CH |

| C-5 | ~125 | Aromatic CH |

| C-6 | ~120 | Aromatic CH |

| -CF₃ | ~123 (q) | Trifluoromethyl carbon |

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

C-1 and C-4: The carbons directly attached to the oxygen and nitrogen atoms are significantly deshielded and appear at the downfield end of the aromatic region.

-

C-3 and -CF₃: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will be a quartet.

-

Aromatic CH Carbons: The remaining aromatic carbons (C-2, C-5, and C-6) will have distinct chemical shifts based on their positions relative to the electron-withdrawing and electron-donating groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Spectroscopy

For a solid sample like 4-Nitro-3-trifluoromethylphenol, two common methods for acquiring an IR spectrum are the KBr pellet method and Attenuated Total Reflectance (ATR).

a) KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent to IR radiation.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

b) Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

Acquire the spectrum directly. This method is often preferred for its speed and minimal sample preparation.[7]

Caption: Workflow for FTIR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of 4-Nitro-3-trifluoromethylphenol will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H stretch | Phenolic -OH | Strong, broad |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring | Medium |

| 1550-1475 | N-O asymmetric stretch | Nitro group | Strong |

| 1360-1290 | N-O symmetric stretch | Nitro group | Strong |

| ~1300 | C-F stretch | Trifluoromethyl group | Strong |

| ~1200 | C-O stretch | Phenol | Strong |

Interpretation:

-

O-H Stretch: A prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[6]

-

Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8][9]

-

C-F Stretch: The trifluoromethyl group will give rise to strong absorption bands in the fingerprint region, typically around 1300 cm⁻¹, corresponding to the C-F stretching vibrations.

-

Aromatic C=C Stretches: The absorptions in the 1600-1400 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[10]

-

C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and thermally stable compounds like 4-Nitro-3-trifluoromethylphenol.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). For phenolic compounds, derivatization (e.g., silylation) may be employed to increase volatility and improve chromatographic performance.[11]

-

Gas Chromatography: Inject the sample solution into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

Caption: Workflow for GC-MS analysis.

Mass Spectrum and Interpretation

The mass spectrum of 4-Nitro-3-trifluoromethylphenol will provide key structural information.

| m/z | Ion | Interpretation |

| 207 | [M]⁺ | Molecular ion |

| 177 | [M - NO]⁺ | Loss of nitric oxide |

| 161 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 138 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 207 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[2]

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-containing species.[12]

-

Loss of NO and NO₂: Common fragmentation pathways for nitroarenes involve the loss of NO (30 Da) and NO₂ (46 Da), leading to fragment ions at m/z 177 and 161, respectively.[12]

-

Loss of CF₃: The cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group can result in the loss of a CF₃ radical (69 Da), giving rise to a fragment ion at m/z 138.

-

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-Nitro-3-trifluoromethylphenol. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the molecule. FTIR spectroscopy confirms the presence of the key functional groups: the phenolic hydroxyl, the nitro group, and the trifluoromethyl group. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that further support the proposed structure. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

PubChem. 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Available from: [Link].

- Bouroumane, N., et al. (2021). New pyrazole-based ligands: Synthesis, characterization, and catalytic activity of their copper complexes. Arabian Journal for Science and Engineering.

-

NIST. 4-Nitro-3-(trifluoromethyl)phenol. National Institute of Standards and Technology. Available from: [Link].

- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available from: [Link].

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available from: [Link].

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available from: [Link].

-

LibreTexts Chemistry. (2020). 12.3: Chemical Shifts and Shielding. Available from: [Link].

-

U.S. Environmental Protection Agency. (2015). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Available from: [Link].

-

Bakke, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link].

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link].

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Li, Y., et al. (2015). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 86(1), 37-43.

- Gayen, S., et al. (2015). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).

- Li, X., et al. (2014). 1H NMR study of some sterically crowded substituted phenols. Magnetic Resonance in Chemistry, 52(11), 695-700.

- de Graaf, R. A., et al. (2014). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 86(7), 3465-3472.

- Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 54-70.

-

LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

- Al-Naijar, I. M., & Al-Obaid, A. M. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Saudi Chemical Society, 19(5), 555-566.

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link].

- Argyropoulos, D. S. (Ed.). (2018).

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link].

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Available from: [Link].

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link].

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available from: [Link].

-

The Organic Chemistry Tutor. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link].

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available from: [Link].

- Jackowski, K., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(10), 1269-1279.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link].

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). American Chemical Society. Available from: [Link].

- Khoddami, A., et al. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375.

- Kumar, A., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 9, 101673.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link].

-

Supporting Information. (n.d.). Available from: [Link].

- Ladwani, K. D., et al. (2016). Detection and Identification of organics by FTIR and GC-MS Techniques. International Journal of Multidisciplinary Research and Development, 3(2), 101-104.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-3-trifluoromethylphenol for Pharmaceutical Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical physicochemical properties of 4-Nitro-3-trifluoromethylphenol (TFM), focusing on its solubility and stability. Understanding these characteristics is paramount for developing robust analytical methods, stable formulations, and ensuring regulatory compliance. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and provide actionable, field-proven protocols.

Executive Summary: The Profile of a Challenging Moiety

4-Nitro-3-trifluoromethylphenol (CAS No. 88-30-2) is a yellow crystalline solid used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, presents a unique combination of properties that dictate its behavior in various environments. The pKa of approximately 6.07 makes its solubility highly dependent on pH, while the nitro and trifluoromethyl groups influence its chemical stability and degradation pathways.[3] This guide will dissect these properties, providing both theoretical understanding and practical methodologies for their assessment.

Physicochemical & Structural Characteristics

A foundational understanding of the molecule's intrinsic properties is the starting point for any preformulation and development program.

| Property | Value | Source(s) |

| CAS Number | 88-30-2 | [3] |

| Molecular Formula | C₇H₄F₃NO₃ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid/powder | [1][2] |

| Melting Point | 76-79 °C | [2][4] |

| pKa (at 25 °C) | 6.07 | [3] |

| LogP (Octanol/Water) | 2.68 (at 23 °C) | [5][6] |

The structure combines a weakly acidic phenol with two strong electron-withdrawing groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group is a known chromophore and can be susceptible to reduction.[7] The pKa of 6.07 is of particular importance; at pH values below 6, the neutral, less water-soluble form predominates, while at pH values above 6, the anionic, more water-soluble phenolate form becomes increasingly prevalent.

Solubility Profile: A pH-Dependent Challenge

Solubility is a critical determinant of bioavailability and a key parameter in formulation design. The solubility of TFM is highly influenced by the nature of the solvent and, in aqueous media, by the pH.

Aqueous Solubility

The reported aqueous solubility of TFM is approximately 5000 mg/L (or 5 mg/mL) at 25 °C.[1][3] However, this value is likely pH-dependent. Given the pKa of 6.07, the aqueous solubility is expected to increase significantly as the pH rises above 7, due to the ionization of the phenolic hydroxyl group to the more polar phenolate anion.